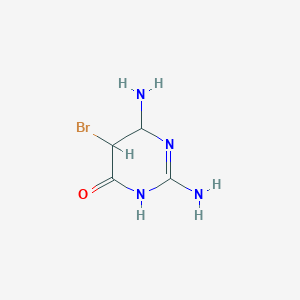
5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione is a complex organic compound characterized by its unique structure, which includes multiple tert-butyl groups, octaene, and tetrayne functionalities
Méthodes De Préparation
The synthesis of 5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that are subsequently subjected to conditions that facilitate the formation of the desired product. Common reaction conditions include the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. .
Applications De Recherche Scientifique
5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione has several scientific research applications:
Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism by which 5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the chemical and physical properties of the compound, which in turn affect its behavior in various applications. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,10,18,23-Tetra-tert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21-tetrayne-1,14-dione include other polyene and polyyne compounds with tert-butyl groups. These compounds share some structural similarities but differ in their specific arrangements and functionalities. The uniqueness of this compound lies in its combination of multiple tert-butyl groups, octaene, and tetrayne functionalities, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
90019-62-8 |
|---|---|
Formule moléculaire |
C42H48O2 |
Poids moléculaire |
584.8 g/mol |
Nom IUPAC |
5,10,18,23-tetratert-butylcyclohexacosa-2,4,10,12,15,17,23,25-octaen-6,8,19,21-tetrayne-1,14-dione |
InChI |
InChI=1S/C42H48O2/c1-39(2,3)33-21-13-14-22-34(40(4,5)6)26-19-31-38(44)32-20-28-36(42(10,11)12)24-16-15-23-35(41(7,8)9)27-18-30-37(43)29-17-25-33/h17-20,25-32H,1-12H3 |
Clé InChI |
GBMPJCXDZUBYQL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=O)C=CC=C(C#CC#CC(=CC=CC(=O)C=CC=C(C#CC#C1)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




phosphane](/img/structure/B14373608.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
![N-[4,4-Bis(4-fluorophenyl)but-3-en-1-yl]pyridine-3-carboxamide](/img/structure/B14373619.png)
![Methyl 2-cyano-3-[(pyridin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14373621.png)



![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)




